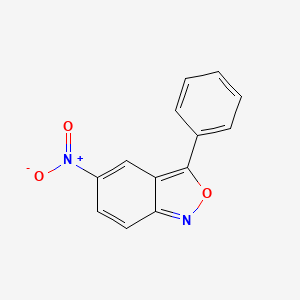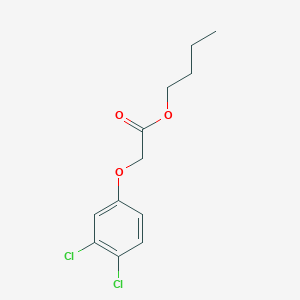
Butyl (3,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃ It is an ester derived from the reaction between butanol and 3,4-dichlorophenoxyacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-dichlorophenoxy)acetate typically involves the esterification of 3,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (3,4-dichlorophenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100°C, and the water produced is continuously removed to drive the reaction to completion. The product is then purified by distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (3,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Products where the chlorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl (3,4-dichlorophenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of plant hormone pathways.
Wirkmechanismus
The mechanism of action of butyl (3,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl (2,4-dichlorophenoxy)acetate
- Isooctyl (2,4-dichlorophenoxy)acetate
- Methyl (3,4-dichlorophenoxy)acetate
Uniqueness
Butyl (3,4-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to butyl (2,4-dichlorophenoxy)acetate, it has different herbicidal properties and may be more effective against certain types of weeds.
Eigenschaften
CAS-Nummer |
43136-56-7 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
butyl 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
JNDCLHKDUUHDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


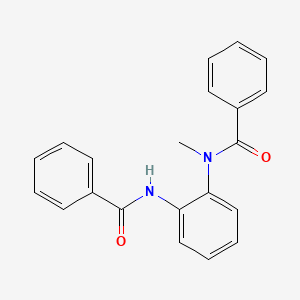
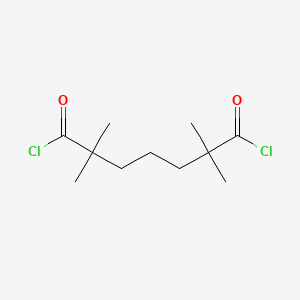

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
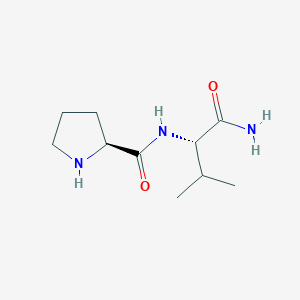

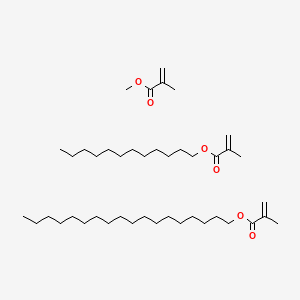


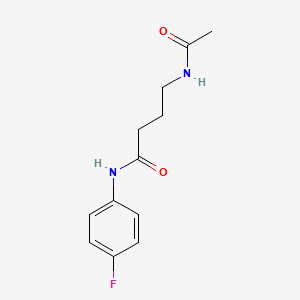
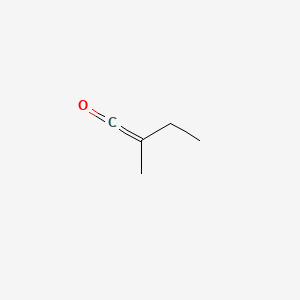
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
